N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
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Overview
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a complex organic compound that features a benzodioxole moiety, an ethoxyphenyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.
Formation of the Imidazole Ring: The imidazole ring is often synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Thioacetamide Linkage: The final step involves the formation of the thioacetamide linkage, which can be achieved through the reaction of the imidazole derivative with a thioester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can occur at the imidazole ring or the thioacetamide linkage.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole moiety.
Reduction: Reduced forms of the imidazole ring or thioacetamide linkage.
Substitution: Substituted derivatives at the ethoxyphenyl group.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The benzodioxole moiety may interact with enzymes or receptors, while the imidazole ring can participate in hydrogen bonding or coordination with metal ions. The thioacetamide linkage may also play a role in the compound’s bioactivity by interacting with thiol groups in proteins.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-ylmethyl)-1-phenylmethanesulfonamide
- N-(1,3-benzodioxol-5-ylmethyl)-6-(3-furyl)quinazolin-4-amine
- N-(1,3-benzodioxol-5-ylmethyl)-3-chlorobenzamide
Uniqueness
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is unique due to its combination of a benzodioxole moiety, an ethoxyphenyl group, and an imidazole ring. This combination of functional groups provides the compound with distinct chemical properties and potential bioactivities that are not found in the similar compounds listed above.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-2-26-17-6-4-16(5-7-17)24-10-9-22-21(24)29-13-20(25)23-12-15-3-8-18-19(11-15)28-14-27-18/h3-11H,2,12-14H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSSOBCIGSOCHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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